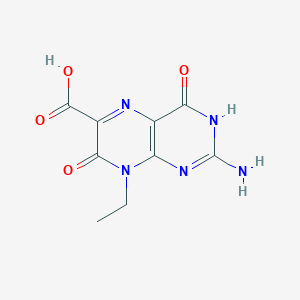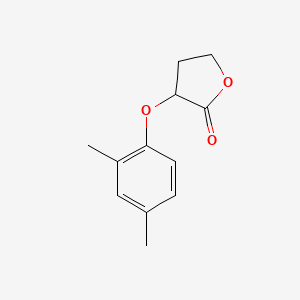
3-(2,4-Dimethylphenoxy)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylphenoxy)oxolan-2-one is an organic compound with the molecular formula C12H14O3. It is a derivative of oxolan-2-one, featuring a 2,4-dimethylphenoxy group attached to the oxolan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenoxy)oxolan-2-one typically involves the reaction of 2,4-dimethylphenol with oxalyl chloride to form 2,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with ethylene oxide under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dimethylphenoxy)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolan ring to a more saturated form.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated oxolan derivatives.
Substitution: Halogenated or alkylated phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylphenoxy)oxolan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethylphenoxy)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the oxolan ring provides structural stability. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4-Dimethylphenoxy)oxolan-2-one
- 3-(2,4-Dimethylphenoxy)tetrahydrofuran
- 3-(2,4-Dimethylphenoxy)butanol
Uniqueness
This compound stands out due to its unique combination of the oxolan ring and the 2,4-dimethylphenoxy group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
6307-24-0 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(2,4-dimethylphenoxy)oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-8-3-4-10(9(2)7-8)15-11-5-6-14-12(11)13/h3-4,7,11H,5-6H2,1-2H3 |
Clave InChI |
IONUEXFKWVZMKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2CCOC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


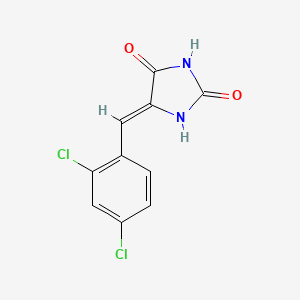
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
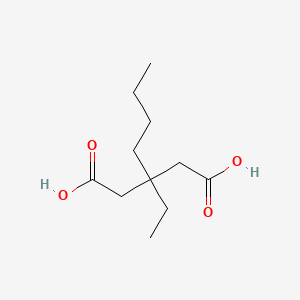
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

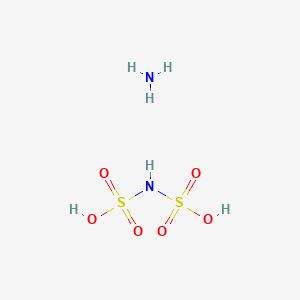




![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)

